1-Butanesulfonic acid, ethyl ester
Overview
Description
“1-Butanesulfonic acid, ethyl ester” is an organic compound with the molecular formula C6H14O3S . It is an ester derivative of butanesulfonic acid .
Synthesis Analysis
Esters like “1-Butanesulfonic acid, ethyl ester” can be synthesized through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “1-Butanesulfonic acid, ethyl ester” consists of a butanesulfonic acid moiety and an ethyl group attached through an ester linkage . The molecular weight of this compound is 166.24 .Chemical Reactions Analysis
Esters like “1-Butanesulfonic acid, ethyl ester” can undergo various reactions. One such reaction is hydrolysis, which occurs in the presence of either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters are polar molecules but do not engage in hydrogen bonding, and therefore, have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Hydrolysis Mechanism and Reactivity
- The hydrolysis of aliphatic sulfonate esters, such as 1-Butanesulfonic acid, ethyl ester, proceeds predominantly via the BAL1-E1 mechanism, a nucleophilic substitution reaction facilitated by hydroxyl ions and water. This mechanism was elucidated through kinetic experiments and tracer studies, highlighting the pathways of C–O and S–O bond fission in these reactions (A. Mori, M. Nagayama, H. Mandai, 1971).
Synthesis of Sulfonate Derivatives
- Sulfonate esters serve as key intermediates in the synthesis of various sulfonate derivatives. For instance, the preparation of (2-Methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide and ethyl glyoxylate demonstrates their utility in allylation reactions, serving as substitutes for corresponding N-toluenesulfonyl imino esters (Marcel Schleusner, Stefan Koep, Markus Guenter, S. Tiwari, H. Gais, 2004).
Catalytic Applications in Organic Synthesis
- Sulfonic acid-functionalized periodic mesoporous organosilicas (PMOs) with ethyl bridging groups exhibit high catalytic performance in esterification reactions. These PMOs demonstrate a balance between hydrophilic and hydrophobic surface properties, which is crucial for their catalytic efficiency in esterification of fatty acids with methanol and selective acylation reactions (B. Karimi, Hamid M. Mirzaei, Akbar Mobaraki, H. Vali, 2015).
Antimicrobial Evaluation
- Sulfonate derivatives, including those based on 1,3-propane and 1,4-butane sultones, have been evaluated for antimicrobial and antifungal activities. These studies highlight the potential of sulfonate esters in introducing water solubility and anionic character to molecules, enhancing their biological activity (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).
Esterification Catalysis
- Brønsted acid–surfactant-combined ionic liquids have been successfully applied as catalysts in the esterification synthesis of ethyl oleate. These catalysts promote high yields and can be reused, demonstrating an efficient and green catalytic system (Yongjun Zheng, Yong Zheng, Shuangcheng Yang, Zhanhu Guo, Tao Zhang, Haixiang Song, Qian Shao, 2017).
Safety And Hazards
Based on the safety data sheet of a similar compound, 1-Butanesulfonic acid, sodium salt, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Research on esters like “1-Butanesulfonic acid, ethyl ester” is ongoing. For instance, a study has confirmed both 1,3-chelation and the formation of a tetrahedral intermediate as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . This could open up new avenues for the synthesis and application of esters in various fields.
properties
IUPAC Name |
ethyl butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-6-10(7,8)9-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYFZOBUOWVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178414 | |
Record name | 1-Butanesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanesulfonic acid, ethyl ester | |
CAS RN |
2374-68-7 | |
Record name | 1-Butanesulfonic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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